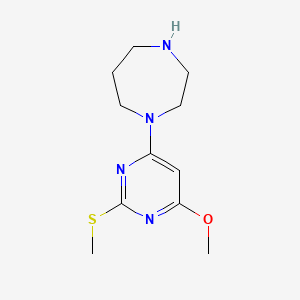![molecular formula C13H19F2NO4 B12328163 (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a carboxylic acid functional group. It is primarily used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[222]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its stability and well-defined structure. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes .
Mécanisme D'action
The mechanism of action of (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R,4R)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1R,3R,4R,5S)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1R, 3S, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic Acid Methyl Ester
Uniqueness
What sets (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid apart from similar compounds is its difluoro substitution, which imparts unique chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19F2NO4 |
|---|---|
Poids moléculaire |
291.29 g/mol |
Nom IUPAC |
(1S,3S,4S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7-,8-,9-/m0/s1 |
Clé InChI |
BOLCEYWUYSTOAK-CIUDSAMLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(C2)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


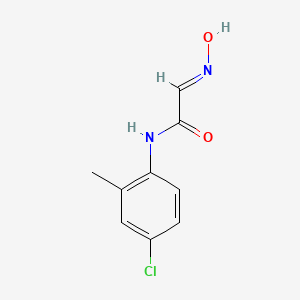
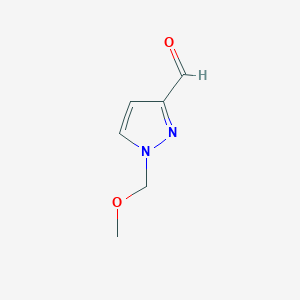
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
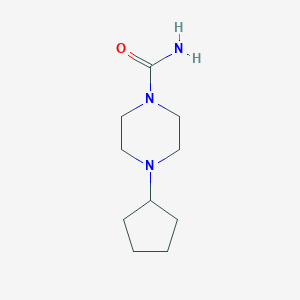
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
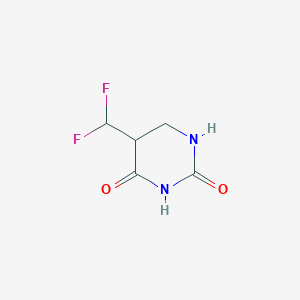
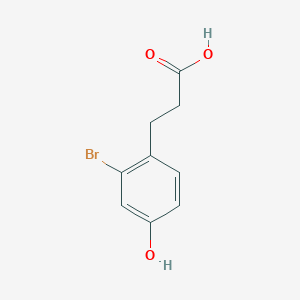
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
